(Glutathion-S-yl)dihydromorphinone is derived from dihydromorphinone, which is synthesized from morphine through reduction reactions. The formation of this compound typically occurs in the liver, where glutathione conjugation serves to detoxify reactive metabolites of morphine and related opioids. Its classification falls within the broader category of opioid metabolites and glutathione conjugates, which are essential for understanding drug metabolism and pharmacokinetics.
The synthesis of (Glutathion-S-yl)dihydromorphinone involves the reaction of dihydromorphinone with glutathione under specific conditions. The following steps outline the synthesis process:
The molecular structure of (Glutathion-S-yl)dihydromorphinone can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to elucidate its structure, confirming the presence of characteristic functional groups such as thiols and amines .
(Glutathion-S-yl)dihydromorphinone participates in several important chemical reactions:
The mechanism of action for (Glutathion-S-yl)dihydromorphinone primarily involves its role in detoxifying reactive intermediates produced during opioid metabolism:
The physical and chemical properties of (Glutathion-S-yl)dihydromorphinone include:
(Glutathion-S-yl)dihydromorphinone has several scientific applications:
(8S)-(Glutathion-S-yl)dihydromorphinone was first identified as a novel morphine metabolite in the bile of morphine-treated guinea pigs. Researchers isolated this conjugate using preparative high-performance liquid chromatography with a reverse-phase C₁₈ column, employing methanol/water (1:4, v/v) as the mobile phase. Further purification was achieved via high-performance liquid chromatography on a μ-Bondapak phenyl column with water/acetonitrile/trimethylamine/acetic acid (150:3:2:1, v/v). The structure was unambiguously determined through advanced analytical techniques: fast atom bombardment mass spectrometry provided molecular mass and fragmentation patterns, while 400 MHz Fourier transform nuclear magnetic resonance spectroscopy elucidated atomic connectivity and stereochemistry. The metabolite was confirmed as (8S)-(glutathion-S-yl)dihydromorphinone by comparison with a synthetic reference standard, establishing the S-configuration at the C8 position where glutathione conjugates to morphinone [4].
Table 1: Key Analytical Parameters for (8S)-(Glutathion-S-yl)dihydromorphinone Characterization
Analytical Method | Experimental Conditions | Key Structural Insights |
---|---|---|
Preparative High-Performance Liquid Chromatography | C₁₈ column; Methanol/Water (1:4) mobile phase | Initial metabolite isolation |
High-Performance Liquid Chromatography Purification | μ-Bondapak phenyl column; Water/Acetonitrile/Trimethylamine/Acetic acid (150:3:2:1) | Final purification |
Fast Atom Bombardment Mass Spectrometry | High-energy atom bombardment | Molecular mass confirmation; Fragmentation pattern |
400 MHz Fourier Transform Nuclear Magnetic Resonance | Solvent: Deuterated water or dimethyl sulfoxide | Stereochemistry at C8; Glutathione-cysteine linkage conformation |
This metabolite represents a critical detoxification intermediate formed when morphinone, a reactive electrophilic metabolite of morphine, undergoes nucleophilic attack by the sulfhydryl group of glutathione. The reaction proceeds via Michael addition, where glutathione’s cysteine thiol covalently binds to the α,β-unsaturated ketone at position C7-C8 of morphinone. This conjugation neutralizes morphinone’s electrophilicity, preventing its binding to cellular nucleophiles like proteins or nucleic acids. Consequently, (8S)-(glutathion-S-yl)dihydromorphinone formation protects hepatic cells from oxidative damage and protein dysfunction. Studies confirm that depleting glutathione reserves enhances morphine-induced hepatotoxicity, underscoring this conjugate’s role in mitigating opioid-related cellular stress. The adduct is ultimately excreted in bile, facilitating systemic elimination of morphine-derived toxins [1] [4].
(8S)-(Glutathion-S-yl)dihydromorphinone exemplifies phase II detoxification within the glutathione S-transferase-mediated pathway. This enzymatic process, primarily occurring in hepatocytes, involves glutathione S-transferases catalyzing glutathione conjugation to electrophilic xenobiotics. Key biochemical aspects include:
Table 2: Metabolic Pathway Relationships Involving (8S)-(Glutathion-S-yl)dihydromorphinone
Metabolic Pathway | Key Components | Functional Interaction with (8S)-(Glutathion-S-yl)dihydromorphinone |
---|---|---|
Phase I Metabolism | Cytochrome P450 enzymes (CYP3A4, CYP2D6) | Generates morphinone via morphine oxidation |
Phase II Conjugation | Glutathione S-transferases; Reduced glutathione | Catalyzes covalent binding of glutathione to morphinone |
Antioxidant Recycling | Glutathione reductase; Dehydroascorbate reductase | Depends on glutathione regeneration, which is depleted by adduct formation |
Excretory Transport | Multidrug resistance-related protein 2; Biliary efflux | Mediates biliary excretion of the water-soluble conjugate |
The metabolite’s formation is thus integral to a broader detoxification network, linking opioid metabolism to cellular redox homeostasis and emphasizing glutathione’s role as a molecular safeguard against electrophilic stress [1] [2] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: